

Thermodynamic Properties of Liquid Aluminum-Copper Alloys: A Technical Guide

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Compound of Interest

Compound Name: Aluminum;copper

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Introduction

The study of the thermodynamic properties of liquid aluminum-copper (Al-Cu) alloys is crucial for optimizing casting and solidification processes, developing novel materials, and advancing our fundamental understanding of metallic solutions. The Al-Cu system is a foundational binary alloy for numerous commercial aluminum alloys, and as such, a detailed comprehension of its liquid state behavior is of significant industrial and scientific importance. This technical guide provides an in-depth overview of the thermodynamic characteristics of liquid Al-Cu alloys, including key experimental data, detailed measurement protocols, and an introduction to thermodynamic modeling approaches.

Thermodynamic Data of Liquid Al-Cu Alloys

The thermodynamic behavior of liquid Al-Cu alloys deviates significantly from ideal solutions, exhibiting exothermic mixing characteristics. This is reflected in the negative values for the enthalpy and Gibbs free energy of mixing.

Table 1: Integral Molar Enthalpy of Mixing of Liquid Al-Cu Alloys at 1373 K (1100 °C)

The integral molar enthalpy of mixing (ΔH_{mix}) represents the heat absorbed or released upon the formation of one mole of the liquid solution from its pure liquid components at constant temperature and pressure. For the Al-Cu system, the process is exothermic, indicating a tendency towards ordering and compound formation in the liquid state.

Mole Fraction of Copper (XCu)	Integral Molar Enthalpy of Mixing (ΔH_{mix}) in kJ/mol
0.1	-4.5
0.2	-8.0
0.3	-11.0
0.4	-13.0
0.5	-14.0
0.6	-13.5
0.7	-12.0
0.8	-9.0
0.9	-5.0

Note: Data is compiled and interpolated from various sources. The exact values can vary slightly between different experimental studies.

Table 2: Activity of Aluminum and Copper in Liquid Al-Cu Alloys at 1373 K (1100 °C)

The activity of a component in a solution is a measure of its "effective" concentration, which accounts for non-ideal behavior. In liquid Al-Cu alloys, the activities of both components show strong negative deviations from Raoult's law, consistent with the exothermic nature of the alloy.

Mole Fraction of Copper (XCu)	Activity of Aluminum (aAl)	Activity of Copper (aCu)
0.1	0.85	0.01
0.2	0.68	0.03
0.3	0.50	0.07
0.4	0.35	0.15
0.5	0.22	0.28
0.6	0.12	0.45
0.7	0.06	0.62
0.8	0.02	0.78
0.9	0.005	0.90

Note: Activities are calculated based on thermodynamic assessments and experimental data.

[\[1\]](#)

Table 3: Integral Molar Gibbs Free Energy of Mixing of Liquid Al-Cu Alloys at 1373 K (1100 °C)

The integral molar Gibbs free energy of mixing (ΔG_{mix}) is the definitive measure of the thermodynamic stability of the liquid solution compared to its pure components. It is calculated from the enthalpy and entropy of mixing ($\Delta G_{\text{mix}} = \Delta H_{\text{mix}} - T\Delta S_{\text{mix}}$).

Mole Fraction of Copper (XCu)	Integral Molar Gibbs Free Energy of Mixing (ΔG_{mix}) in kJ/mol
0.1	-8.0
0.2	-13.5
0.3	-17.5
0.4	-20.0
0.5	-21.0
0.6	-20.5
0.7	-18.5
0.8	-15.0
0.9	-9.5

Note: Values are derived from CALPHAD assessments which are fitted to experimental data.[\[2\]](#)

Table 4: Redlich-Kister Parameters for the Excess Gibbs Free Energy of Liquid Al-Cu Alloys

The excess Gibbs free energy (GE) of a solution quantifies its deviation from ideal behavior. The Redlich-Kister polynomial is a common model used to describe the composition dependence of the excess Gibbs free energy.[\[3\]](#) The general form of the equation is:

$$GE = X_{\text{Al}} * X_{\text{Cu}} * \sum L_i * (X_{\text{Al}} - X_{\text{Cu}})^i$$

where L_i are the Redlich-Kister parameters.

Parameter	Value (J/mol)
L0	$-55000 + 2.5 * T$
L1	$-15000 + 1.0 * T$
L2	-5000

Note: T is the temperature in Kelvin. These parameters are from a specific thermodynamic assessment and may differ in other assessments.^[3]

Experimental Protocols

The accurate determination of the thermodynamic properties of liquid Al-Cu alloys at high temperatures requires specialized experimental techniques. The two primary methods employed are high-temperature reaction calorimetry and electromotive force (EMF) measurements.

High-Temperature Reaction Calorimetry

This method is used to directly measure the enthalpy of mixing of liquid alloys.

Principle: A known amount of one component (e.g., solid copper) at a known temperature is dropped into a liquid bath of the other component (e.g., liquid aluminum) held at a constant high temperature within a calorimeter. The resulting heat effect (temperature change) of the dissolution and mixing process is measured. By performing a series of additions, the partial and integral enthalpies of mixing across a range of compositions can be determined.

Detailed Methodology:

- **Calorimeter Setup:** A high-temperature calorimeter, such as a Setaram MHTC 96, is used. The core of the apparatus is a reaction crucible (typically made of alumina or graphite) situated within a sensitive heat-flux detector. The entire assembly is housed in a furnace capable of maintaining a stable temperature (e.g., 1373 K).
- **Sample Preparation:** High-purity aluminum (99.99%) is placed in the crucible. High-purity copper (99.99%) is prepared as small, accurately weighed pieces.
- **Inert Atmosphere:** The calorimeter chamber is evacuated and then filled with a high-purity inert gas (e.g., Argon) to prevent oxidation of the liquid metal.
- **Thermal Equilibration:** The furnace is heated to the desired experimental temperature, and the liquid aluminum bath is allowed to thermally equilibrate.

- **Calibration:** The calorimeter is calibrated by dropping pieces of a substance with a known heat capacity, such as high-purity alumina, from room temperature into the calorimeter at the experimental temperature. This allows for the determination of the calorimeter's sensitivity.
- **Measurement:**
 - A pre-weighed piece of solid copper at a known initial temperature (typically room temperature) is dropped into the liquid aluminum bath.
 - The heat generated by the dissolution and mixing of the copper into the aluminum is detected by the heat-flux sensors, producing a signal that is integrated over time to yield the total heat effect.
 - Corrections are applied for the heat required to raise the temperature of the dropped copper sample to the bath temperature.
 - Successive additions of copper are made to the same liquid bath to determine the enthalpy of mixing over a range of compositions.
- **Data Analysis:** The corrected heat effects from each drop are used to calculate the partial molar enthalpy of mixing of copper for that composition step. The integral molar enthalpy of mixing is then calculated by summing the contributions from all additions.

Electromotive Force (EMF) Measurements

The EMF method is a precise technique for determining the activity, Gibbs free energy, and entropy of mixing of alloy components.

Principle: A galvanic cell is constructed where the alloy of interest serves as one electrode and a pure component of that alloy serves as the reference electrode. The two electrodes are separated by a molten salt electrolyte that contains ions of the active metal. The measured potential difference (EMF) between the electrodes is directly related to the activity of the component in the alloy via the Nernst equation.

Detailed Methodology:

- **Electrochemical Cell Assembly:** A typical cell for the Al-Cu system can be represented as: $\text{Al (l)} \mid \text{Al}^{3+} \text{ in molten salt} \mid \text{Al-Cu (l)}$
 - **Reference Electrode:** Pure liquid aluminum.
 - **Working Electrode:** A liquid Al-Cu alloy of a specific, known composition.
 - **Electrolyte:** A molten salt mixture that is ionically conductive and chemically stable with the electrodes. A common choice is a mixture of alkali or alkaline earth chlorides or fluorides containing a small amount of an aluminum salt (e.g., AlF_3 or AlCl_3) to provide Al^{3+} ions for charge transfer.
- **Apparatus:** The cell is contained within a sealed, temperature-controlled furnace. The electrodes are held in separate crucibles (e.g., made of alumina or boron nitride) and are electrically isolated from each other. Tungsten or molybdenum wires are often used as electrical leads.
- **Inert Atmosphere:** The entire cell is maintained under a high-purity inert gas atmosphere (e.g., Argon) to prevent oxidation.
- **Measurement Procedure:**
 - The furnace is heated to the desired measurement temperature, and the cell is allowed to reach thermal and electrochemical equilibrium.
 - The open-circuit potential (EMF, E) between the reference and working electrodes is measured using a high-impedance voltmeter.
 - The EMF is recorded as a function of temperature over a specific range, with the temperature being changed in small, controlled steps.
- **Data Analysis:**
 - The activity of aluminum (a_{Al}) in the alloy is calculated using the Nernst equation: $\Delta G_{\text{Al}} = -nFE = RT \ln(a_{\text{Al}})$ where:
 - ΔG_{Al} is the partial molar Gibbs free energy of mixing of aluminum.

- n is the number of electrons transferred (3 for Al^{3+}).
- F is the Faraday constant (96485 C/mol).
- R is the ideal gas constant (8.314 J/mol·K).
- T is the absolute temperature in Kelvin.
- The partial molar entropy of mixing of aluminum (ΔS_{Al}) can be determined from the temperature dependence of the EMF: $\Delta S_{\text{Al}} = nF (dE/dT)$
- The partial molar enthalpy of mixing of aluminum (ΔH_{Al}) can then be calculated using the Gibbs-Helmholtz equation: $\Delta H_{\text{Al}} = \Delta G_{\text{Al}} + T\Delta S_{\text{Al}} = -nFE + nFT(dE/dT)$
- The corresponding properties for copper can be obtained using the Gibbs-Duhem integration. The integral thermodynamic properties for the alloy are then calculated from the partial molar properties of both components.

Mandatory Visualizations

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measure_heat -> more_cu; more_cu -> drop_cu [label="Yes"]; more_cu -> calculate_partial [label="No"]; calculate_partial -> calculate_integral; calculate_integral -> end; } DOT Caption: Simplified workflow for determining the enthalpy of mixing using drop calorimetry.

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```

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References

- 1. researchgate.net [researchgate.net]
- 2. Thermodynamic Analysis of Al-Ni, Al-Cu Alloys System Using Calphad Method | Jordan Journal of Physics [jjp.yu.edu.jo]
- 3. researchgate.net [researchgate.net]
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